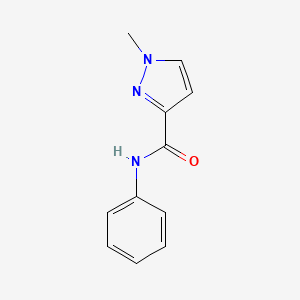
1H-Pyrazole-3-carboxamide, 1-methyl-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxamide, 1-methyl-N-phenyl- is a heterocyclic compound featuring a pyrazole ring substituted with a carboxamide group at the 3-position, a methyl group at the 1-position, and a phenyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3-carboxamide, 1-methyl-N-phenyl- can be synthesized through several methods. One common approach involves the reaction of pyrazole-3-carboxylic acid with methylamine and phenyl isocyanate under controlled conditions. The reaction typically proceeds in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method, where pyrazole-3-carboxylic acid chlorides react with various aromatic and heteroaromatic sulfonamides. The reaction is facilitated by catalysts and optimized for high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazole-3-carboxamide, 1-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of 1-methyl-N-phenyl-pyrazole-3-carboxamide.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxamide, 1-methyl-N-phenyl- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antiproliferative activities against cancer cell lines.
Medicine: Potential use in developing novel anticancer agents and nonsteroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3-carboxamide, 1-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit tyrosine-protein kinase BTK (Bruton tyrosine kinase), which plays a role in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
- 1H-Pyrazole-3-carboxamide, 1-methyl-3-phenyl-
- 1H-Pyrazole-3-carboxamide, 1-methyl-4-phenyl-
- 1H-Pyrazole-3-carboxamide, 1-methyl-5-phenyl-
Comparison: 1H-Pyrazole-3-carboxamide, 1-methyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to its analogs, this compound exhibits higher antiproliferative activity and better selectivity towards certain molecular targets .
Propriétés
Numéro CAS |
89202-82-4 |
|---|---|
Formule moléculaire |
C11H11N3O |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
1-methyl-N-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H11N3O/c1-14-8-7-10(13-14)11(15)12-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,15) |
Clé InChI |
UWUCBBCLHCZFBA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


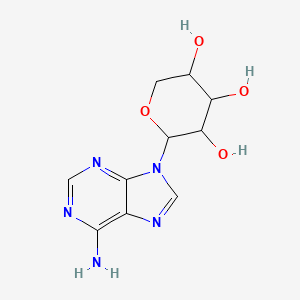
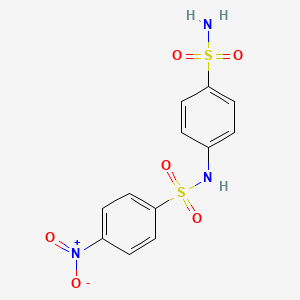
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B14169005.png)
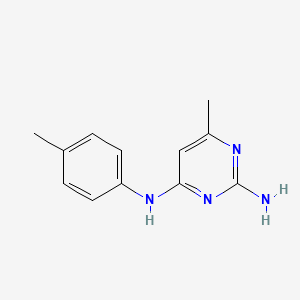
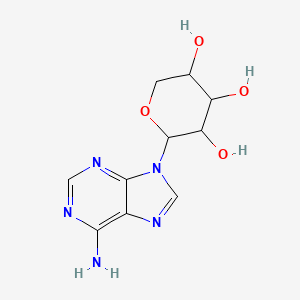
![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)
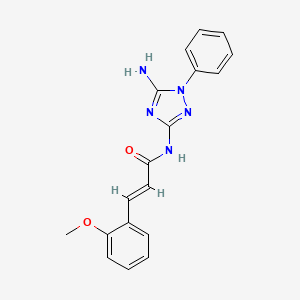
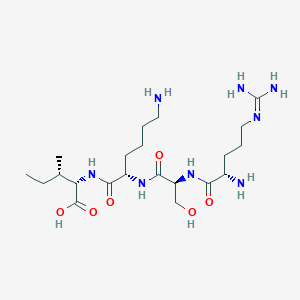
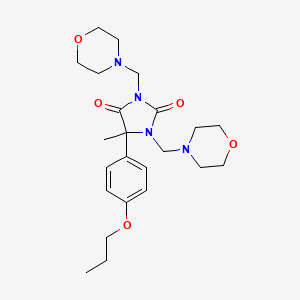
![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
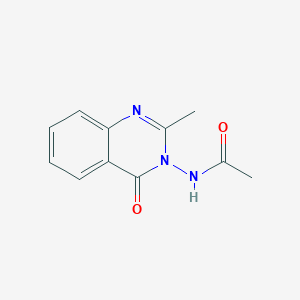

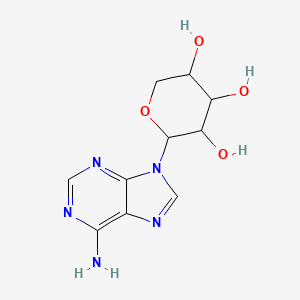
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B14169069.png)
